molecular formula C14H16N2O B12998266 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine

1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine

Cat. No.: B12998266
M. Wt: 228.29 g/mol
InChI Key: MDQCEVVHHUGHTJ-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine ( 1355188-86-1) is an organic compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This chemical features a pyridine ring core substituted with a methyl group, a phenoxy group, and an ethanamine side chain, making it a valuable building block in medicinal and agricultural chemistry research. Its primary researched application is as a key synthetic intermediate in the development of novel pesticidal agents. Scientific patent literature describes its use in the preparation of N-(1-(6-phenoxypyridin-3-yl)ethyl)pyrazole amide compounds, which are investigated for their potent insecticidal and fungicidal activities against various agricultural pests . The phenoxypyridine structure is a privileged scaffold in agrochemical discovery, and this specific amine is instrumental for researchers exploring new modes of action and addressing resistance issues. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-(2-methyl-6-phenoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C14H16N2O/c1-10(15)13-8-9-14(16-11(13)2)17-12-6-4-3-5-7-12/h3-10H,15H2,1-2H3

InChI Key

MDQCEVVHHUGHTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC2=CC=CC=C2)C(C)N

Origin of Product

United States

Preparation Methods

Pyridine Ring Functionalization and Phenoxy Substitution

The 2-methyl-6-phenoxypyridine core is typically prepared by nucleophilic aromatic substitution or condensation reactions involving pyridine derivatives and phenol or phenol derivatives.

  • A common approach involves starting from 2-methyl-6-hydroxypyridine or 2-methyl-6-halopyridine, which undergoes nucleophilic substitution with phenol or phenoxide ions to install the phenoxy group at the 6-position.
  • Reaction conditions include heating in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, often with a base like potassium carbonate to facilitate substitution.

Introduction of the Ethanamine Side Chain

The ethanamine group at the 3-position of the pyridine ring can be introduced via several methods:

  • Reductive amination : Starting from the corresponding 3-pyridine aldehyde or ketone derivative, reaction with ammonia or an amine source followed by reduction (e.g., using sodium cyanoborohydride) yields the ethanamine side chain.
  • Nucleophilic substitution : Using a suitable leaving group at the 3-position (e.g., halide or tosylate), reaction with ethylenediamine or ammonia can introduce the ethanamine moiety.
  • Reduction of nitro precursors : If a nitro group is present at the 3-position, catalytic hydrogenation or iron/ammonium chloride reduction in methanol/water at elevated temperatures (e.g., 70°C) can convert the nitro group to an amine, which can then be further functionalized to ethanamine.

Representative Reduction Procedure for Amination

A detailed example of reduction for amine formation (analogous to related compounds) involves:

Reagents and Conditions Description Yield (%)
Iron powder, ammonium chloride, MeOH/H2O, 70°C, 2-4 hours Reduction of nitro group to amine via iron-mediated reduction 85
Pd/C catalyst, hydrogen gas, MeOH, 20°C, 16 hours Catalytic hydrogenation of nitro to amine 85

This method is efficient for converting nitro-substituted pyridine derivatives to the corresponding amines, which can be further elaborated to ethanamine derivatives.

Oxidation and Hydrolysis Steps in Related Pyridine Derivatives

In some synthetic routes for related pyridine ethanamine compounds, oxidation and hydrolysis steps are critical:

  • Hydrolysis and decarboxylation of cyanoacetyl pyridine intermediates using sulfuric acid and controlled heating (60-100°C).
  • In-situ oxidation of sulfide intermediates to sulfone derivatives using hydrogen peroxide at low temperatures (10-12°C).
  • Neutralization and purification steps involving sodium thiosulfate and ammonia to adjust pH and remove excess reagents.

These steps are carefully controlled to maximize yield and purity while minimizing impurities such as tungsten from catalysts.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Phenoxy substitution Phenol + 2-methyl-6-halopyridine, K2CO3, DMF 80-100 Several hours 70-90 Nucleophilic aromatic substitution
Reductive amination Aldehyde/ketone + NH3 + NaBH3CN, MeOH 20-25 16-36 hours 75-85 Mild conditions, high selectivity
Nitro reduction Fe + NH4Cl, MeOH/H2O 70 2-4 hours 85 Efficient conversion to amine
Oxidation of sulfide to sulfone H2O2, sulfuric acid, 10-12°C 10-12 1-2 hours 80-90 Controlled oxidation, avoids impurities
Hydrolysis and decarboxylation H2SO4, 60-100°C 60-100 Several hours 80-90 Prepares ketone intermediates

Research Findings and Considerations

  • The use of iron powder and ammonium chloride in methanol/water mixtures at elevated temperatures is a robust and scalable method for reducing nitro groups to amines, providing high yields and purity.
  • Avoidance of heavy metal catalysts like tungsten in oxidation steps is preferred to reduce metal contamination in the final product, which is critical for pharmaceutical applications.
  • Automated radiosynthesis methods involving tosylated precursors and nucleophilic substitution with fluoride ions have been developed for related pyridine derivatives, demonstrating the versatility of nucleophilic substitution in pyridine chemistry.
  • The choice of solvent, temperature, and pH control during hydrolysis and oxidation steps significantly impacts the yield and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated derivatives, phenols, and alkylating agents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyridines and phenoxy derivatives.

Scientific Research Applications

1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, enzymes, or ion channels, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular properties, and substituent differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyridine Positions) Key Features
1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine C14H16N2O 228.29 (calculated) 2-Me, 6-PhO, 3-CH2CH2NH2 Phenoxy group enhances lipophilicity; ethanamine may aid receptor binding.
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine C12H19N3O 221.30 2-Me, 6-morpholino, 3-CH2CH2NH2 Morpholino group improves solubility; potential CNS activity due to N-heterocycle.
1-[6-(2-Fluoroethoxy)pyridin-3-yl]ethanamine C9H12FN2O 183.21 (base) 6-FCH2CH2O, 3-CH2CH2NH2 Fluorine atom increases metabolic stability and electronegativity.
[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine C14H16N2O2 244.29 6-PhOCH2CH2O, 3-CH2NH2 Extended phenoxyethoxy chain may enhance π-π stacking; methanamine shorter chain.
1-(6-Methylpyridin-3-yl)ethanamine C8H12N2 136.19 6-Me, 3-CH2CH2NH2 Simplest analog; lacks bulky substituents, potentially higher solubility.

Substituent Effects on Bioactivity and Physicochemical Properties

  • Phenoxy vs. Morpholino Groups: The morpholino substituent (C12H19N3O) introduces a polar, saturated heterocycle, likely improving water solubility compared to the lipophilic phenoxy group. Such modifications are critical in optimizing blood-brain barrier penetration for CNS-targeted drugs.
  • Fluorine Substitution : The 2-fluoroethoxy analog (C9H12FN2O) leverages fluorine’s electronegativity to enhance binding affinity to target proteins and resist oxidative metabolism, extending half-life.
  • Chain Length and Flexibility: The ethanamine side chain (vs. For example, bis-indolic derivatives with ethanamine units demonstrated antibacterial activity against Staphylococcus aureus (MIC = 2–8 µg/mL).

Biological Activity

1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine can be represented as follows:

C13H14NO\text{C}_{13}\text{H}_{14}\text{N}\text{O}

This compound features a pyridine ring substituted with a phenoxy group and an ethanamine moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine exhibits significant biological activities, particularly in the context of neuropharmacology and anti-inflammatory responses. Compounds with similar structures have been shown to interact with various receptors and enzymes, leading to diverse pharmacological effects.

Pharmacological Effects

  • Neurotransmitter Modulation :
    • The compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This suggests potential applications in treating mood disorders.
  • Anti-inflammatory Activity :
    • Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines, which could be beneficial in conditions like arthritis or other inflammatory diseases.
  • Antioxidant Properties :
    • The presence of the phenoxy group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine. Research has shown that modifications in the pyridine and phenoxy moieties can significantly affect potency and selectivity towards specific biological targets.

ModificationEffect on Activity
Substitution on the pyridine ringAlters receptor affinity
Variation in phenoxy groupInfluences anti-inflammatory effects
Chain length of ethanamineImpacts bioavailability

Case Study 1: Neuropharmacological Effects

A study investigated the effects of 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine on serotonin receptors in vitro. The results demonstrated that the compound exhibited a moderate affinity for the 5-HT_2A receptor, suggesting its potential as an antidepressant agent.

Case Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory properties of this compound using a murine model of arthritis. Treatment with 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine resulted in a significant reduction in swelling and pro-inflammatory cytokine levels compared to controls, indicating its therapeutic potential in inflammatory diseases.

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